molecular formula C19H20N6O2 B10931883 6-(furan-2-yl)-1,3-dimethyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-1,3-dimethyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931883
M. Wt: 364.4 g/mol
InChI Key: HTXNGAOWLLGXJE-UHFFFAOYSA-N
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Description

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method allows for the formation of the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-FURYL)-1,3-DIMETHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N6O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(furan-2-yl)-1,3-dimethyl-N-(1-pyrazol-1-ylpropan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H20N6O2/c1-12(11-25-8-5-7-20-25)21-19(26)14-10-15(16-6-4-9-27-16)22-18-17(14)13(2)23-24(18)3/h4-10,12H,11H2,1-3H3,(H,21,26)

InChI Key

HTXNGAOWLLGXJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC(C)CN4C=CC=N4)C

Origin of Product

United States

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